molecular formula C15H25N B12601944 3-Methyl-N-(octan-2-YL)aniline CAS No. 646026-87-1

3-Methyl-N-(octan-2-YL)aniline

Cat. No.: B12601944
CAS No.: 646026-87-1
M. Wt: 219.37 g/mol
InChI Key: PYUPABYPNCNTSQ-UHFFFAOYSA-N
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Description

3-Methyl-N-(octan-2-YL)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group at the third position of the benzene ring and an octan-2-yl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(octan-2-YL)aniline can be achieved through several methods. One common method involves the alkylation of aniline with 2-octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(octan-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-N-(octan-2-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(octan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(octan-2-YL)aniline is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

646026-87-1

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

3-methyl-N-octan-2-ylaniline

InChI

InChI=1S/C15H25N/c1-4-5-6-7-10-14(3)16-15-11-8-9-13(2)12-15/h8-9,11-12,14,16H,4-7,10H2,1-3H3

InChI Key

PYUPABYPNCNTSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=CC(=C1)C

Origin of Product

United States

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